BenchChemオンラインストアへようこそ!

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 1250391-52-6, molecular formula C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a disubstituted pyrazole-4-carboxylic acid building block bearing a sec-butyl group at the N1 position and a cyclopropyl substituent at C5. It is catalogued by Enamine (EN300-120524), AKSci (2193DQ), Bidepharm, Leyan, and CymitQuimica as a research chemical for medicinal chemistry and agrochemical intermediate applications.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1250391-52-6
Cat. No. B1444942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
CAS1250391-52-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=C(C=N1)C(=O)O)C2CC2
InChIInChI=1S/C11H16N2O2/c1-3-7(2)13-10(8-4-5-8)9(6-12-13)11(14)15/h6-8H,3-5H2,1-2H3,(H,14,15)
InChIKeyAQLPNAWLKPYKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 1250391-52-6): Chemical Identity and Comparator Landscape for Informed Sourcing


1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 1250391-52-6, molecular formula C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a disubstituted pyrazole-4-carboxylic acid building block bearing a sec-butyl group at the N1 position and a cyclopropyl substituent at C5 [1]. It is catalogued by Enamine (EN300-120524), AKSci (2193DQ), Bidepharm, Leyan, and CymitQuimica as a research chemical for medicinal chemistry and agrochemical intermediate applications [2]. Closest structural comparators in the 5-cyclopropyl-1-alkyl-1H-pyrazole-4-carboxylic acid series include the N1-ethyl analog (CAS 1250680-31-9), N1-propyl analog (CAS 1248463-84-4), and the N1-unsubstituted parent (CAS 870704-26-0), as well as the C5-des-cyclopropyl analog 1-(sec-butyl)-1H-pyrazole-4-carboxylic acid (CAS 1250340-21-6) [3]. Direct primary research literature on this exact compound is limited; differentiation in this guide is therefore grounded in computed physicochemical descriptors, structural feature analysis, and class-level pharmacological inference from the broader 5-cyclopropyl-pyrazole-4-carboxylic acid chemotype [4].

Why 1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid Cannot Be Casually Replaced by Other Pyrazole-4-carboxylic Acid Analogs


Within the 5-cyclopropyl-1-alkyl-1H-pyrazole-4-carboxylic acid series, seemingly incremental changes to the N1-alkyl substituent produce measurable shifts in key drug-likeness parameters that are not interchangeable in lead optimization workflows. Replacing the sec-butyl group with a linear ethyl (CAS 1250680-31-9) or propyl (CAS 1248463-84-4) chain reduces lipophilicity by ~1.0 XLogP3 unit, increases topological polar surface area (TPSA) relative to molecular weight, and eliminates the stereogenic center that enables enantioselective structure–activity relationship (SAR) exploration [1]. Conversely, removing the C5-cyclopropyl group while retaining the N1-sec-butyl substituent (CAS 1250340-21-6) sacrifices conformational restriction and the metabolic shielding effect attributed to the cyclopropane ring . For procurement decisions in medicinal chemistry programs where both N1 steric bulk and C5 conformational preorganization are design parameters, generic substitution risks invalidating SAR hypotheses and producing misleading screening results [2].

Quantitative Differentiation Evidence for 1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 1250391-52-6)


Lipophilicity (XLogP3) Advantage: 2.7-Fold Higher than Unsubstituted Parent and 2.7-Fold Higher than N1-Ethyl Analog

The target compound exhibits a computed XLogP3 of 1.6, compared to 0.6 for 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1250680-31-9) and 0.3 for the N1-unsubstituted 5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 870704-26-0) [1]. This 1.0–1.3 log unit increase corresponds to an approximately 10- to 20-fold higher predicted octanol–water partition coefficient, translating to measurably enhanced membrane permeability potential while remaining within the generally acceptable oral drug-likeness range (XLogP3 < 5) [2]. The N1-propyl analog (CAS 1248463-84-4), with an intermediate chain length, has a predicted XLogP3 of approximately 1.1 (interpolated from the homologous series trend), placing the sec-butyl derivative at the highest lipophilicity among close N1-alkyl comparators in the series .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and Hydrogen Bond Donor Count: Favorable CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed TPSA of 55.1 Ų and a single hydrogen bond donor (HBD = 1, the carboxylic acid proton), compared to a TPSA of 66 Ų and HBD = 2 for the N1-unsubstituted 5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 870704-26-0), which bears an additional N–H donor on the pyrazole ring [1]. Under the CNS MPO desirability framework, a TPSA < 60–70 Ų and HBD ≤ 1 are favorable parameters for blood–brain barrier penetration [2]. The N1-sec-butyl substitution eliminates the pyrazole N–H donor, reducing HBD from 2 to 1 and lowering TPSA by 10.9 Ų (16.5% reduction) relative to the unsubstituted parent [3]. The N1-ethyl analog (CAS 1250680-31-9) shares the same HBD = 1 and TPSA = 55.1 Ų as the target but lacks the lipophilicity advantage described above.

TPSA CNS MPO Blood–brain barrier permeability

Chiral Center: Enantioselective SAR Enablement Versus Achiral N1-Alkyl Analogs

The sec-butyl group at N1 contains a single asymmetric carbon (the C2 of the butan-2-yl moiety), yielding an undefined atom stereocenter count of 1 as annotated in the PubChem record [1]. In contrast, the N1-ethyl (CAS 1250680-31-9) and N1-propyl (CAS 1248463-84-4) analogs have an undefined atom stereocenter count of 0, making them inherently achiral [2]. This stereogenic center enables resolution into (R)- and (S)-enantiomers, providing an additional dimension for enantioselective SAR exploration that is absent in all linear N1-alkyl comparators. Chiral pyrazole-4-carboxylic acid derivatives have been employed as intermediates in the synthesis of enantiomerically pure kinase inhibitors and NRF2-pathway modulators, where stereochemistry at the N1 substituent can influence target binding geometry [3].

Chirality Stereochemistry Enantioselective SAR

Rotatable Bond Count and Conformational Flexibility Profile Relative to N1-Ethyl and Unsubstituted Analogs

The target compound possesses 4 rotatable bonds (the sec-butyl side chain plus the carboxylic acid C–C bond and cyclopropyl attachment), compared to 3 rotatable bonds for the N1-ethyl analog (CAS 1250680-31-9) and 2 rotatable bonds for the N1-unsubstituted 5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 870704-26-0) [1]. While higher rotatable bond counts generally increase conformational entropy and may reduce binding affinity due to a larger entropic penalty upon target engagement, the sec-butyl group's branching provides a degree of conformational restriction not present in a linear n-butyl chain of equivalent atom count [2]. This intermediate flexibility—higher than the rigid N1-ethyl analog but more constrained than a hypothetical n-butyl derivative—offers a tunable parameter for optimizing the enthalpy–entropy balance in ligand–protein interactions [3].

Conformational flexibility Rotatable bonds Entropic penalty

Class-Level KEAP1-NRF2 Pathway Relevance of the 5-Cyclopropyl-1H-pyrazole-4-carboxylic Acid Scaffold

The 5-cyclopropyl-1H-pyrazole-4-carboxylic acid core has been validated as a productive scaffold for KEAP1-NRF2 protein–protein interaction (PPI) inhibitors. A structurally related 5-cyclopropyl-1-(arylcyclohexyl)-1H-pyrazole-4-carboxylic acid derivative (Compound 7) was synthesized, tested, and computationally modeled for its binding mode to the KEAP1 Kelch domain, demonstrating that the 5-cyclopropyl-pyrazole-4-carboxylic acid pharmacophore engages critical hot-spot residues within subpockets P1 and P2 of the KEAP1 binding interface [1]. While direct activity data are not available for the target compound itself, the conserved 5-cyclopropyl-pyrazole-4-carboxylic acid substructure positions it as a potential fragment or intermediate for lead optimization in this therapeutically important pathway, which is implicated in oncology, neurodegeneration, and inflammatory diseases [2]. Pyrazole-4-carboxylic acids lacking the C5-cyclopropyl group or with alternative regiochemistry (e.g., pyrazole-3-carboxylic acids) do not occupy the same conformational space within the KEAP1 Kelch domain [3].

KEAP1-NRF2 Protein–protein interaction Oxidative stress

Predicted pKa and Ionization State Differentiation at Physiological pH

The predicted acid dissociation constant (pKa) for the carboxylic acid group of the target compound is 3.85 ± 0.36, as computed by the ACD/Labs Percepta platform and reported on ChemicalBook . This value is consistent with pyrazole-4-carboxylic acids where the electron-withdrawing effect of the pyrazole ring modestly acidifies the carboxyl proton relative to simple aliphatic carboxylic acids (typical pKa ~4.8). The N1-unsubstituted 5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 870704-26-0) has an experimentally determined melting point of 264–268 °C (with decomposition), indicative of zwitterionic character in the solid state due to the acidic N–H proton, whereas the target compound's N1-alkylation eliminates this zwitterionic possibility . At physiological pH 7.4, both compounds will exist predominantly as the carboxylate anion, but the target compound lacks the additional N–H deprotonation equilibrium that complicates the speciation of the unsubstituted analog above pH ~10 [1].

pKa Ionization state Solubility

High-Value Application Scenarios for 1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 1250391-52-6)


Fragment Elaboration and Lead Optimization in KEAP1-NRF2 PPI Inhibitor Programs

The 5-cyclopropyl-pyrazole-4-carboxylic acid substructure has been crystallographically validated as a KEAP1 Kelch domain binding motif [1]. The target compound serves as an advanced intermediate for amide coupling at the C4-carboxylic acid position to introduce diverse amine warheads targeting subpockets P1–P5 of the KEAP1 binding interface. Its N1-sec-butyl group provides steric bulk that may be exploited to fill the lipophilic P4 subpocket, while the C5-cyclopropyl maintains the conformational preorganization observed in active NRF2-pathway modulators [2].

Chiral Pool Synthesis of Enantiomerically Pure Kinase Inhibitor Intermediates

The sec-butyl group at N1 introduces a stereogenic center not present in N1-ethyl, N1-propyl, or N1-methyl analogs [1]. Medicinal chemistry groups pursuing stereospecific kinase inhibitor SAR can resolve the racemic mixture via chiral preparative HPLC or diastereomeric salt formation, then separately elaborate each enantiomer to assess stereochemical dependence of target binding. This capability is particularly relevant for ATP-competitive kinase inhibitors where substituent orientation in the ribose pocket or hydrophobic back pocket can dramatically influence selectivity profiles [2].

Agrochemical Lead Discovery Requiring Balanced Lipophilicity and Conformational Restraint

Pyrazole-4-carboxylic acid derivatives are well-precedented intermediates in agrochemical development, particularly as precursors to succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The target compound's XLogP3 of 1.6, combined with the metabolic shielding effect of the cyclopropyl group, positions it as a building block for designing crop protection agents requiring moderate lipophilicity for foliar uptake while resisting oxidative metabolism in planta [2]. Its TPSA of 55.1 Ų and single HBD are consistent with favorable phloem mobility parameters for systemic fungicide candidates [3].

Analytical Reference Standard for Chiral Pyrazole Metabolite Identification

As pyrazole-containing pharmaceuticals progress through development, the identification and quantification of chiral metabolites becomes a regulatory requirement (ICH M3(R2)) [1]. The target compound, with its defined sec-butyl stereocenter and cyclopropyl group, can serve as a synthetic precursor for preparing authentic metabolite standards. Its commercial availability at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm supports its use in regulated bioanalytical workflows [2].

Quote Request

Request a Quote for 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.